1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde
Description
Properties
CAS No. |
220371-24-4 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-(1H-pyrrol-2-yl)-1H-pyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c12-6-7-4-9(11-5-7)8-2-1-3-10-8/h1-6,10-11H |
InChI Key |
QIANXWZQRAOBNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC(=CN2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1h,1 H 2,2 Bipyrrole Carbaldehyde and Its Derivatives
Strategies for the Construction of the 2,2'-Bipyrrole (B130514) Core
The formation of the C-C bond linking two pyrrole (B145914) units is the central challenge in synthesizing the bipyrrole core. Various coupling methodologies have been developed, each with distinct advantages and limitations regarding reaction conditions, substrate scope, and regioselectivity.
Palladium(0)-catalyzed homocoupling has emerged as an efficient and mild method for the synthesis of symmetrical 2,2'-bipyrroles. nih.govnih.gov This approach typically involves the coupling of 2-iodopyrrole precursors in the presence of a Pd(0) catalyst. A significant advantage of this method is the ability to conduct the reaction under gentle conditions, such as at room temperature and in the presence of water, which stands in contrast to the harsh conditions required for older methods. nih.gov
The versatility of this reaction allows for the synthesis of a range of 2,2'-bipyrroles, which are noted for being strongly luminous materials with high fluorescence quantum yields. nih.govnih.gov The process often utilizes a combination of Pd-C and zinc as a co-catalyst. nih.gov The general procedure begins with the preparation of 2-iodopyrroles, which are typically synthesized from pyrrole esters through debenzylation followed by an iodination reaction. nih.gov
Table 1: Conditions for Palladium(0)-Catalyzed Homocoupling of 2-Iodopyrroles
| Catalyst System | Solvent | Temperature | Key Features | Reference |
| Pd-C / Zinc | THF / Water | Room Temp. | Efficient synthesis; mild conditions; reduced synthetic steps for many derivatives. | nih.gov |
| Pd(0) | Aqueous media | Room Temp. | High efficiency; applicable to various 2-iodopyrroles. | nih.gov |
The Ullmann coupling is a classic method for generating biaryl compounds, including 2,2'-bipyrroles, through the copper-catalyzed coupling of two aryl halides. wikipedia.orgorganic-chemistry.org In the context of bipyrrole synthesis, the reaction involves the coupling of 2-halopyrroles in the presence of a copper-bronze catalyst. google.com This method has been a key step in the multi-step synthesis of intermediates for porphycene (B11496) ring systems. google.com
However, the traditional Ullmann reaction is often hampered by several drawbacks. It typically requires harsh reaction conditions, such as high temperatures (often exceeding 200 °C), stoichiometric amounts of the copper catalyst, and specific substrate requirements, like the presence of an electron-withdrawing group. nih.govwikipedia.org These conditions can lead to moderate yields, generally in the range of 60-70%, and present challenges for large-scale industrial applications due to the exothermic nature of the reaction. google.com Modern modifications aim to improve yields and control by using improved catalyst/solvent combinations. google.com The mechanism is believed to involve the formation of an organocopper compound, which then reacts with the second halide molecule. wikipedia.orgorganic-chemistry.org
Table 2: Comparison of Ullmann Coupling Characteristics
| Feature | Classic Ullmann Reaction | Modern Ullmann-Type Reactions | Reference |
| Catalyst | Copper-bronze alloy | Copper(I) salts, Palladium, Nickel | google.comwikipedia.org |
| Temperature | High (≥ 200 °C) | More moderate temperatures | nih.govorganic-chemistry.org |
| Substrate Scope | Often limited to electron-deficient aryl halides | Widened substrate scope | wikipedia.org |
| Yields | Often moderate | Can be improved, but may still be moderate | google.comwikipedia.org |
Oxidative coupling represents another major pathway for the synthesis of 2,2'-bipyrroles. nih.gov This method involves the direct coupling of pyrrole precursors using an oxidizing agent. eurekaselect.com Various oxidants and transition metal catalysts, such as palladium, copper, and cobalt, can facilitate this reaction. researcher.liferesearchgate.net
A common and straightforward oxidant used for this purpose is ferric chloride (FeCl₃). researchgate.netjosa.ro The reaction of pyrrole with FeCl₃ can lead to the formation of polypyrrole, a conductive polymer, through successive oxidative coupling events. researchgate.netjosa.ro While often used to generate polymers, controlling the reaction conditions can allow for the isolation of dimeric products like 2,2'-bipyrrole, especially when using pyrroles with specific substitution patterns. nih.gov However, a significant challenge with oxidative coupling is the potential for poor regioselectivity, which can lead to a mixture of products and necessitate tedious purification procedures. nih.gov The reaction is generally favored for pyrroles bearing electron-rich substituents. nih.gov
More advanced strategies for constructing the bipyrrole core often involve multi-step sequences that offer greater control over the final structure. A prominent example is the Suzuki cross-coupling reaction. nih.govnih.gov This powerful method involves the reaction of a pyrrole boronic acid derivative with a halopyrrole in the presence of a palladium catalyst.
Regioselective Introduction of the Carbaldehyde Functionality
Once the 2,2'-bipyrrole core is constructed, the next critical step is the introduction of the carbaldehyde (-CHO) group at a specific position. The electron-rich nature of the pyrrole ring system dictates the regioselectivity of this functionalization.
The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrroles and bipyrroles. organic-chemistry.orgchemistrysteps.comwikipedia.org The reaction utilizes a formylating agent, known as the Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org
The Vilsmeier reagent, a chloroiminium salt, is an electrophile that attacks the electron-rich bipyrrole ring in an electrophilic aromatic substitution. organic-chemistry.orgchemistrysteps.com For pyrrole, the substitution preferentially occurs at the more electron-rich α-position (C2 or C5). chemistrysteps.com The initial product is an iminium ion, which is subsequently hydrolyzed during aqueous workup to yield the final aryl aldehyde. organic-chemistry.orgwikipedia.org
This method has been successfully applied in the synthesis of various bipyrrole carbaldehydes. nih.gov In some synthetic strategies, the Vilsmeier formylation is performed on a single pyrrole ring precursor before it is coupled to form the bipyrrole system. For example, a 3-pyrrolin-2-one can be subjected to Vilsmeier formylation to produce a bromo-formyl-pyrrole intermediate, which is then used in a subsequent Suzuki coupling reaction to generate the final 4-substituted-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde. nih.govnih.gov This two-stage approach provides excellent regiocontrol for the placement of the aldehyde group. nih.gov
Table 3: The Vilsmeier-Haack Reaction for Formylation
| Reagents | Intermediate Electrophile | Substrate Type | Key Outcome | Reference |
| DMF, POCl₃ | Chloroiminium salt (Vilsmeier Reagent) | Electron-rich arenes/heterocycles (e.g., Pyrrole, Bipyrrole) | Regioselective introduction of a formyl (-CHO) group. | chemistrysteps.comwikipedia.org |
| Microwave accelerated V.H. reagent | Chloroiminium salt | Substituted pyrrole ring | Efficient and regiocontrolled synthesis of pyrrole carbaldehydes. | nih.gov |
Post-Coupling Functionalization and Formylation Strategies
A common and effective strategy for synthesizing bipyrrole aldehydes involves first constructing the core 1H,1'H-2,2'-bipyrrole ring system, followed by the introduction of the aldehyde (formyl) group in a subsequent step. This approach allows for flexibility in the synthesis of various substituted analogues.
One of the most prevalent methods for formylation is the Vilsmeier-Haack reaction. nih.govrsc.org This reaction typically uses phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce an aldehyde group onto an activated aromatic ring, such as a pyrrole or bipyrrole system. rsc.org For instance, the synthesis of 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde can be achieved by first performing a PIFA-mediated oxidative homocoupling of pyrrole to yield the 1H,1'H-2,2'-bipyrrole core. rsc.org This bipyrrole intermediate is then subjected to a Vilsmeier-Haack formylation under stoichiometric control to afford the target aldehyde. rsc.org
In other multi-step syntheses, a pyrrole precursor is first functionalized and then coupled to form the bipyrrole system, with the final step being the unmasking or creation of the aldehyde. For example, a bromo-enamine intermediate can be prepared from a pyrrolinone precursor. pdx.edu This intermediate is then used in a Suzuki cross-coupling reaction with an N-Boc-protected pyrrole boronic acid. nih.govresearchgate.net The final step involves the removal of the protecting group, which concurrently liberates the aldehyde functionality to yield the desired product. nih.govresearchgate.net This sequence, where formylation (or installation of a masked aldehyde) precedes the coupling, followed by a final deprotection/hydrolysis step, is a versatile route to various functionalized bipyrrole aldehydes. nih.govpdx.edu
Synthesis of Key 1H,1'H-2,2'-Bipyrrole-5-carbaldehyde (MBC) Intermediates
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC) is a particularly important intermediate, recognized as a biosynthetic precursor to many pyrrolylpyrromethene natural products like prodigiosin (B1679158). nih.govresearchgate.net Consequently, several synthetic routes have been developed to access MBC and its analogues. nih.gov
Cost-effective and versatile synthetic routes to 2,2'-bipyrrole-5-carboxaldehydes have been developed starting from simple, commercially available pyrroles. nih.gov A representative strategy for creating 4-alkyl-substituted derivatives begins with a commercially available alkylpyrrole, such as 3-methylpyrrole. nih.gov The synthesis of 4-methyl-2,2'-bipyrrole-5-carboxaldehyde from 3-methylpyrrole involves a sequence of standard organic reactions. nih.gov This typically includes:
Formylation: Introduction of a protected aldehyde group onto the pyrrole ring.
Bromination: Regioselective bromination at the 5-position using a reagent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov
Suzuki Cross-Coupling: The key C-C bond formation step, coupling the functionalized pyrrole with a second pyrrole unit, often N-Boc-2-pyrroleboronic acid, in the presence of a palladium catalyst. nih.govnih.gov
Deprotection: Removal of protecting groups (such as the N-Boc group) and hydrolysis of the protected aldehyde to yield the final 2,2'-bipyrrole-5-carboxaldehyde. nih.govnih.gov
This multistep approach has been successfully applied to generate a variety of 3-alkyl-, 4-alkyl-, and 3,4-dialkyl-2,2'-bipyrrole-5-carboxaldehydes. nih.gov
Another important class of starting materials for bipyrrole aldehydes is hydroxy-pyrrolinones. nih.gov A flexible synthesis for 4-aryloxy-2,2'-bipyrrole-5-carboxaldehydes begins with the coupling of Boc-glycine and Meldrum's acid. nih.gov This sequence leads to the formation of 4-hydroxy-1,5-dihydro-pyrrol-2-one, a key intermediate. nih.gov This hydroxy-pyrrolinone can be converted to a tosylate, which then undergoes a Suzuki cross-coupling reaction with various arylboronic acids to install the desired aryloxy group. nih.gov
Alternatively, commercially available 4-methoxy-3-pyrroline-2-one is a common precursor for synthesizing 4-alkoxy and 4-benzyloxy bipyrrole aldehydes. nih.gov The synthesis proceeds through a Vilsmeier formylation of the pyrrolinone derivative, followed by a Suzuki cross-coupling with N-Boc-2-pyrroleboronic acid to construct the bipyrrole core. pdx.edunih.gov A final deprotection step then yields the target aldehyde. nih.gov This pathway highlights the utility of pyrrolinone scaffolds in accessing functionalized bipyrrole systems.
Research Data on Bipyrrole Synthesis Intermediates
The following table summarizes key intermediates and products from the synthetic routes described.
| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Ref. |
| 4-(4-Chlorophenoxy)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde | C₁₅H₁₁ClN₂O₂ | 286.72 | Pale-yellow solid | 85 | nih.gov |
| 4-(3,5-Difluorophenoxy)-1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde | C₁₅H₁₀F₂N₂O₂ | 288.25 | Pale-yellow solid | 62 | nih.gov |
| 4-methyl-2,2'-bipyrrole-5-carboxaldehyde | C₁₀H₁₀N₂O | 174.20 | Solid | 73 | nih.gov |
| 3-Tert-butyl-2,2'-bipyrrole-5-carboxaldehyde | C₁₃H₁₆N₂O | 216.28 | Solid | - | nih.gov |
| 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde | C₉H₈N₂O | 160.17 | Crystalline green-yellow solid | 29 | rsc.org |
Derivatization and Functionalization Strategies from 1H,1'H-[2,2'-Bipyrrole]-Carbaldehyde Precursors
Once synthesized, the aldehyde functionality on the bipyrrole ring serves as a versatile handle for further chemical transformations, allowing for the construction of more complex molecules.
The aldehyde group of 1H,1'H-[2,2'-bipyrrole]-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). masterorganicchemistry.com
This transformation is a fundamental method for constructing complex molecules and ligands. organic-chemistry.orgresearchgate.net The resulting imine products can be used as ligands in coordination chemistry or as intermediates for further reactions. The reaction is typically straightforward and can be performed with a wide variety of amines, making it a powerful tool for derivatizing the bipyrrole scaffold. organic-chemistry.org
The Aldol condensation is a powerful carbon-carbon bond-forming reaction that can be used to extend the π-conjugated system of the bipyrrole aldehyde. magritek.com In this reaction, the aldehyde reacts with a compound containing an "activated methylene (B1212753) group"—a CH₂ group flanked by electron-withdrawing groups, such as ketones, esters, or nitriles. magritek.commasterorganicchemistry.com
The reaction is typically catalyzed by a base (e.g., piperidine), which abstracts a proton from the activated methylene compound to form a nucleophilic enolate ion. rsc.orgmagritek.com This enolate then attacks the electrophilic carbonyl carbon of the 1H,1'H-[2,2'-bipyrrole]-carbaldehyde. rsc.orgmasterorganicchemistry.com A subsequent dehydration (elimination of water) step often occurs, especially with heating, to yield a stable, highly conjugated α,β-unsaturated product. masterorganicchemistry.com This strategy has been successfully employed to synthesize π-extended systems, such as hemithioindigo-derived photoswitches, by reacting 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde with an appropriate activated methylene compound. rsc.org
Halogenation and Subsequent Cross-Coupling Reactions for Structural Diversification
A primary strategy for the structural diversification of the 1H,1'H-[2,2'-Bipyrrole]-carbaldehyde framework involves the halogenation of pyrrole precursors followed by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.govnih.gov This approach allows for the modular construction of the bipyrrole core and the introduction of a wide array of substituents.
The process typically begins with the regioselective halogenation, often bromination, of a suitable pyrrole-2-carboxaldehyde derivative. A common and effective brominating agent for this purpose is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which can selectively introduce a bromine atom at the 5-position of the pyrrole ring. nih.gov This halogenated pyrrole aldehyde then serves as a key building block for the subsequent coupling reaction.
The Suzuki-Miyaura coupling reaction joins the halogenated pyrrole with a second pyrrole unit, typically a pyrrole-2-boronic acid or its ester equivalent (e.g., N-Boc-2-pyrroleboronic acid). nih.govnih.gov The reaction is catalyzed by a palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a base like sodium carbonate (Na₂CO₃). nih.gov This method is highly effective for creating the C-C bond that links the two pyrrole rings, yielding the 2,2'-bipyrrole skeleton. A subsequent deprotection step, if an N-Boc protecting group is used, provides the final bipyrrole aldehyde. nih.govnih.gov
This synthetic sequence is not limited to simple bipyrroles; it has been successfully employed to generate a variety of alkyl- and halo-substituted 2,2'-bipyrrole-5-carboxaldehydes, demonstrating its power for creating structural diversity in the B-ring of prodiginine and tambjamine analogs. nih.gov
Transformation of the Aldehyde Group via Oxidation and Reduction
The aldehyde functional group at the 4-position of the 1H,1'H-[2,2'-Bipyrrole] scaffold is a versatile handle for further chemical transformations, primarily through oxidation to a carboxylic acid or reduction to a primary alcohol. These transformations provide access to new classes of derivatives with altered chemical properties and potential biological activities.
Oxidation to Carboxylic Acid The aldehyde can be oxidized to the corresponding 1H,1'H-[2,2'-Bipyrrole]-4-carboxylic acid. A variety of oxidizing agents can accomplish this transformation. Classic reagents include potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). However, milder and more selective methods are often preferred, especially for electron-rich heterocyclic systems like pyrroles which can be sensitive to harsh oxidative conditions.
Modern methods utilize reagents such as Oxone (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF) or Tollens' reagent (silver oxide in ammonia), which are known to efficiently oxidize aldehydes to carboxylic acids under mild conditions. organic-chemistry.orgmasterorganicchemistry.com Another effective system is hydrogen peroxide in formic acid. sciencemadness.org These methods offer an alternative to traditional metal-mediated oxidations. organic-chemistry.org
Reduction to Alcohol Conversely, the aldehyde group can be readily reduced to a primary alcohol, yielding (1H,1'H-[2,2'-Bipyrrol]-4-yl)methanol. The most common and convenient laboratory reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). nih.gov This reagent is selective for aldehydes and ketones and is typically used in an alcoholic solvent such as methanol (B129727) or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. nih.gov For more resistant carbonyl groups, the more powerful reducing agent lithium aluminum hydride (LiAlH₄) can be used, though it requires anhydrous conditions. pdx.edu
These fundamental transformations significantly expand the chemical space accessible from the parent 1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde.
Advanced Spectroscopic and Analytical Characterization Techniques for 1h,1 H 2,2 Bipyrrole Carbaldehyde Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq By analyzing the chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of atoms can be determined.
¹H NMR spectroscopy provides information on the number and electronic environment of protons in a molecule. savemyexams.com For a compound like 1H,1'H-[2,2'-bipyrrole]-carbaldehyde, ¹H NMR is crucial for confirming the presence of the aldehyde proton and determining the substitution pattern on the bipyrrole rings.
The spectrum of the illustrative compound, 1H,1'H-[2,2'-bipyrrole]-5-carbaldehyde, shows distinct signals for each proton. rsc.org The aldehyde proton (CHO) typically appears far downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. mnstate.edu The N-H protons of the pyrrole (B145914) rings also appear as broad signals at a low field, often above 11 ppm, due to hydrogen bonding and their acidic nature. rsc.org The protons on the pyrrole rings appear in the aromatic region (δ 6-7.5 ppm), with their specific shifts and splitting patterns dictated by their position relative to the nitrogen atoms and the other ring. rsc.orglibretexts.org
Illustrative ¹H NMR Data for 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde Solvent: DMSO-d₆, Frequency: 400 MHz rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 11.97 | s (broad) | - | 1H | N-H |
| 11.23 | s (broad) | - | 1H | N-H |
| 9.34 | s | - | 1H | CHO |
| 7.00 | d | 3.9 | 1H | Pyrrole-H |
| 6.88 | q | 2.1 | 1H | Pyrrole-H |
| 6.73 | m | - | 1H | Pyrrole-H |
| 6.53 | d | 3.9 | 1H | Pyrrole-H |
| 6.11 | q | 3.1, 2.5 | 1H | Pyrrole-H |
s = singlet, d = doublet, q = quartet, m = multiplet
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in the structure gives a distinct signal, allowing for a complete count of the carbon environments.
For a bipyrrole-carbaldehyde system, the most downfield signal is typically the carbonyl carbon of the aldehyde group, appearing in the range of 170-200 ppm. rsc.orgwisc.edu The sp²-hybridized carbons of the pyrrole rings appear between approximately 100 and 140 ppm. rsc.org The specific chemical shifts help to distinguish the substituted and unsubstituted carbons within the heterocyclic rings. In the case of 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde, eight of the nine expected carbon signals were observed, with one quaternary carbon signal potentially missing due to relaxation effects or overlap. rsc.org
Illustrative ¹³C NMR Data for 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde Solvent: DMSO-d₆, Frequency: 101 MHz rsc.org
| Chemical Shift (δ) ppm | Assignment |
| 177.4 | C=O (Aldehyde) |
| 134.6 | Pyrrole-C |
| 132.0 | Pyrrole-C |
| 123.5 | Pyrrole-C |
| 119.9 | Pyrrole-C |
| 109.2 | Pyrrole-C |
| 107.5 | Pyrrole-C |
| 106.2 | Pyrrole-C |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mdpi.com
ESI is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules. mdpi.com It typically generates protonated molecules, denoted as [M+H]⁺, in positive ion mode. mdpi.com This allows for the direct determination of the molecular weight of the analyte.
For 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde, which has a molecular formula of C₉H₈N₂O and a molecular weight of 160.17 g/mol , ESI-MS analysis shows a prominent ion corresponding to the protonated molecule. rsc.orgcymitquimica.com
Illustrative ESI-MS Data for 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde rsc.org
| Ion | Calculated m/z for [C₉H₉N₂O]⁺ | Observed m/z |
| [M+H]⁺ | 161.0709 | 160.94 |
The observed m/z value of 160.94 is in close agreement with the calculated mass for the protonated molecule, confirming the molecular weight of the compound. rsc.org
While low-resolution mass spectrometry provides integer mass values, HRMS can measure the mass-to-charge ratio to several decimal places. libretexts.org This high level of precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. libretexts.org The exact mass is unique because the constituent atoms (like ¹H, ¹²C, ¹⁴N, and ¹⁶O) have non-integer masses. libretexts.org
For a compound with the molecular formula C₉H₈N₂O, HRMS can distinguish it from other potential formulas that might have the same nominal mass. The calculated exact mass for the protonated molecule [C₉H₉N₂O]⁺ is 161.0709 Da. rsc.org Experimental HRMS data for related compounds show observed values that are extremely close to the calculated values, confirming their elemental composition. pdx.edunih.gov
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. dtu.dkpcom.edu This hybrid technique is invaluable for assessing the purity of a synthesized compound and for analyzing complex mixtures. nih.gov
In the analysis of 1H,1'H-[2,2'-bipyrrole]-carbaldehyde systems, an LC system separates the target compound from any starting materials, byproducts, or impurities. rsc.org The eluent is then directed into the mass spectrometer, which provides a mass spectrum for each component as it elutes from the column. A chromatogram is generated, where each peak corresponds to a separated compound, and the area of the peak can be used to estimate purity. The retention time (Rt) is a characteristic property of a compound under specific LC conditions.
For 1H,1'H-[2,2'-Bipyrrole]-5-carbaldehyde, LC-MS analysis confirmed its high purity (>99%) with a retention time of 1.00 minute under the specified conditions. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic properties of conjugated molecules. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. In molecules with extensive π-systems, such as 1H,1'H-[2,2'-Bipyrrole]-4-carbaldehyde, the most significant electronic transitions are typically from a π bonding orbital to a π* anti-bonding orbital (π → π*). libretexts.org The energy of these transitions, and thus the wavelength of maximum absorption (λmax), is directly related to the extent of conjugation in the molecule.
The bipyrrole core linked to a carbaldehyde group forms a highly conjugated system. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths. researchgate.net While specific UV-Vis data for this compound is not extensively detailed in foundational literature, analysis of its derivatives provides significant insight. For instance, the related compound 4,4'-dichloro-3,3'-dimethoxy-[2,2'-bipyrrole]-5,5'-dialdehyde exhibits a λmax at 397 nm in chloroform. rsc.org The introduction of substituents can modulate the electronic structure and shift the absorption maxima. nih.gov Systematic extension of the π-conjugation in related systems generally leads to a bathochromic (red) shift in the absorption spectrum. rsc.org
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 4,4'-dichloro-3,3'-dimethoxy-[2,2'-bipyrrole]-5,5'-dialdehyde | 397 | Chloroform | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an exceptionally powerful tool for identifying the functional groups present in a compound. libretexts.org For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features.
The principal functional groups and their expected IR absorption regions are:
N-H Stretching: The N-H bond in the pyrrole rings typically gives rise to a moderate to sharp band in the region of 3200-3500 cm⁻¹. researchgate.net
C=O Stretching: The carbonyl (C=O) group of the aldehyde is a strong IR absorber. For aldehydes adjacent to an aromatic ring (a conjugated aldehyde), this peak is expected in the 1685-1710 cm⁻¹ range. libretexts.org
C-H Stretching: Aromatic C-H stretches from the pyrrole rings appear above 3000 cm⁻¹, typically between 3000-3100 cm⁻¹. libretexts.org The aldehydic C-H stretch is also characteristic, often appearing as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. youtube.com
C=C Stretching: The in-ring carbon-carbon double bond stretches of the pyrrole system absorb in the 1400-1600 cm⁻¹ region. libretexts.org
Spectroscopic data for the closely related 4,4'-dichloro-3,3'-dimethoxy-[2,2'-bipyrrole]-5,5'-dialdehyde shows characteristic peaks at 3277 cm⁻¹ (N-H stretch) and 1655 cm⁻¹ (C=O stretch), which aligns with the expected values for this class of compounds. rsc.org
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Pyrrole N-H | Stretching | 3200 - 3500 | researchgate.net |
| Aldehyde C=O | Stretching | 1685 - 1710 | libretexts.org |
| Aldehyde C-H | Stretching | ~2720 and ~2820 | youtube.com |
| Pyrrole C-H | Stretching | 3000 - 3100 | libretexts.org |
| Pyrrole C=C | In-ring Stretching | 1400 - 1600 | libretexts.org |
X-ray Diffraction (XRD) for Crystalline Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions. mdpi.com The compound this compound has been isolated as a crystalline green-yellow solid, indicating that its structure is amenable to XRD analysis. rsc.org
While the specific crystal structure of the title compound is not publicly available, data for the parent 2,2'-bipyrrole (B130514) core has been reported. It crystallizes in the monoclinic space group P2₁/c, which provides a foundational understanding of the core geometry. nih.gov For other complex heterocyclic aldehydes, XRD analysis reveals detailed structural information, such as the crystal system, space group, and unit cell parameters. mdpi.comnih.gov Such analysis for this compound would confirm the planarity of the bipyrrole system and the orientation of the carbaldehyde substituent.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2,2'-Bipyrrole | nih.gov |
| Crystal System | Monoclinic | |
| Space Group | P 1 21/c 1 | |
| Unit Cell a (Å) | 5.9500 | |
| Unit Cell b (Å) | 6.7650 | |
| Unit Cell c (Å) | 8.4363 | |
| Unit Cell β (°) | 96.746 |
Advanced Chromatographic Methods for Purification and Quantitative Analysis
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of organic compounds. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is particularly valuable.
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). pdx.edu It is widely used for assessing the purity of a synthesized compound and for its preparative isolation.
The purity and identity of this compound have been confirmed using Liquid Chromatography-Mass Spectrometry (LCMS), a technique that couples the separation power of HPLC with the detection capabilities of mass spectrometry. In one study, the compound was analyzed, confirming its molecular weight and showing a purity of over 99%. rsc.org The retention time (Rt) in a specific chromatographic run is a characteristic property that can be used for identification.
| Parameter | Value | Reference |
|---|---|---|
| Retention Time (Rt) | 1.00 min (Total run time: 2.6 min) | rsc.org |
| Purity | >99% | |
| Mass (ESI) [M+H]⁺ | Found: 160.94 (Calculated for C₉H₉N₂O⁺: 161.0709) |
Fluorescence Spectroscopy for Luminescent Properties
Fluorescence spectroscopy is used to study the luminescent properties of molecules. After absorbing light and reaching an excited electronic state, some molecules can relax by emitting a photon, a process known as fluorescence. This property is common in highly conjugated and rigid aromatic systems.
The extended π-conjugation of the this compound framework suggests that it may exhibit fluorescent properties. nii.ac.jp While direct fluorescence data for the title compound is scarce, studies on its derivatives are informative. The substituted bipyrrole, 4,4'-dichloro-3,3'-dimethoxy-[2,2'-bipyrrole]-5,5'-dialdehyde, is fluorescent, with an emission maximum at 450 nm and a significant fluorescence quantum yield (Φf) of 0.77 in chloroform. rsc.org This indicates that the bipyrrole aldehyde core is a capable fluorophore, and its luminescent properties can be tuned by the addition of substituents.
| Compound | Emission λmax (nm) | Quantum Yield (Φf) | Solvent | Reference |
|---|---|---|---|---|
| 4,4'-dichloro-3,3'-dimethoxy-[2,2'-bipyrrole]-5,5'-dialdehyde | 450 | 0.77 | Chloroform | rsc.org |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of materials by identifying the temperature at which decomposition begins. mdpi.com The heat sensitivity of a compound is a critical parameter for assessing its safety, storage, and handling requirements. bibliotekanauki.pl
| Compound | Decomposition Temp. (Td) at 5% Weight Loss | Reference |
|---|---|---|
| 2-(3-cyano-4-(4-(dibutylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (BAPCP) | 279 °C | mdpi.com |
| 2-(3-cyano-4-(4-(dihexylamino)phenyl)-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)malononitrile (HAPCP) | 282 °C |
Advanced Applications of 1h,1 H 2,2 Bipyrrole Carbaldehyde Derivatives in Chemical Sciences
Coordination Chemistry and Ligand Design
The inherent structure of bipyrrole derivatives, with their nitrogen-rich framework, makes them exceptional candidates for ligand design in coordination chemistry. The nitrogen atoms of the pyrrole (B145914) rings can act as donor sites, and the aldehyde group can be readily converted into more complex chelating moieties, such as imines (Schiff bases), which significantly enhances their coordination capabilities.
Exploration of Chelating Potential in Metal Complexes
The chelating potential of 1H,1'H-[2,2'-bipyrrole]-4-carbaldehyde is most prominently realized through its conversion into Schiff base ligands. These ligands, formed by the condensation of the carbaldehyde with various amines, create polydentate systems capable of forming stable complexes with a wide range of metal ions. asianpubs.orgresearchgate.netpdx.edu The resulting iminopyrrolyl ligands often form an anionic five-membered chelate ring with a metal through the pyrrolic nitrogen and the imine nitrogen. researchgate.net
Research has demonstrated the synthesis of metal complexes involving Schiff bases derived from pyrrole-2-carbaldehyde with metals such as Fe(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pd(II). asianpubs.orgresearchgate.net These studies confirm that the pyrrole-aldehyde scaffold is a versatile precursor for creating ligands with flexible coordination modes. researchgate.net For instance, binuclear copper(II) complexes have been synthesized using a bis(iminopyrrolyl) ligand framework, showcasing the ability of these systems to coordinate multiple metal centers. researchgate.net The coordination enhances the biological activity of the ligands, a phenomenon attributed to the chelation effect which increases the lipophilic nature of the metal complexes. echemcom.com The chelation of metal ions like platinum(II) to related 2,2'-bipyridine (B1663995) ligands has been shown to significantly alter the electrochemical and photophysical properties of the molecule, enhancing its electron-accepting ability. nih.gov This principle highlights the potential for tuning the properties of bipyrrole-based complexes for specific applications.
| Ligand Type | Metal Ion(s) | Coordination Mode | Reference |
|---|---|---|---|
| N-((1H-pyrrol-2-yl)methylene)-4-methoxyaniline | Fe(II), Co(II), Ni(II) | Bidentate (N,N) | asianpubs.orgresearchgate.net |
| Bis(iminopyrrolyl) with piperazine (B1678402) spacer | Cu(II) | Bidentate (per iminopyrrolyl unit) | researchgate.net |
| Pyrrole-2-carbaldehyde ferrocenoylhydrazone | Zn(II), Cd(II), Pd(II) | Bidentate (N,O) | researchgate.net |
| Heptadentate tripodal ligand from pyrrole-2-carboxaldehyde | Mn(II), Co(II), Ni(II), Cd(II) | Heptadentate (N7) | echemcom.com |
Synthesis of Porphyrinoids, Corroles, and Other Macrocyclic Architectures
Derivatives of this compound are fundamental precursors in the synthesis of porphyrinoids, a class of aromatic macrocycles that includes porphyrins and corroles. The 2,2'-bipyrrole (B130514) unit is a key structural component that endows the resulting macrocycles with specific geometric features and electronic properties. nih.govfrontiersin.org In particular, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (B84116) (MBC) is a well-established biosynthetic intermediate for numerous natural products, including prodigiosins and tambjamines. nih.govresearchgate.netacs.org
The synthesis of corroles, which are tetrapyrrolic macrocycles with a direct pyrrole-pyrrole bond, frequently employs 2,2'-bipyrrole as a key building block. frontiersin.org One common method is the [2+2] condensation reaction, where a dipyrromethane-1,9-dicarbinol is coupled with 2,2'-bipyrrole. This approach is effective for producing various meso-substituted corroles. researchgate.net The reaction is often catalyzed by acids like BF₃·Et₂O. researchgate.net The use of bipyrrole in this manner can favor the formation of corroles over porphyrins, which are often produced as byproducts in other synthetic routes. researchgate.net
Furthermore, versatile synthetic routes have been developed to produce a range of substituted 2,2'-bipyrrole-5-carboxaldehydes, including those with alkyl and halo groups. nih.govnih.gov These functionalized bipyrroles serve as building blocks for creating a library of "unnatural" prodiginines and tambjamines, demonstrating their utility in generating novel bioactive compounds and complex macrocyclic structures. nih.govnih.gov
| Precursor | Reaction Type | Product Class | Key Features | Reference |
|---|---|---|---|---|
| 2,2'-Bipyrrole | [2+2] Condensation with dipyrromethane-dicarbinol | Corroles | Efficient synthesis of meso-substituted corroles. | researchgate.netresearchgate.net |
| 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) | Condensation with substituted pyrroles | Prodiginines | Mimics biosynthetic pathway of natural products. | nih.govacs.org |
| Substituted 2,2'-bipyrrole-5-carboxaldehydes | Suzuki cross-coupling and condensation | B-ring functionalized prodiginines and tambjamines | Allows for the creation of novel, unnatural analogues. | nih.govnih.gov |
| 5′,5‴-(...)-bis((1H,1′H-[2,2′-bipyrrole]-5-carbaldehyde)) | McMurry coupling | Quinoxaline-fused Porphycenes | Creates complex, fused macrocyclic systems. | nih.gov |
Materials Science and Advanced Functional Materials
The π-conjugated system of the bipyrrole core makes this compound and its derivatives highly valuable in materials science. chem960.com These molecules are precursors to a variety of functional materials with applications in electronics and photonics.
Development of Optoelectronic Materials (e.g., Organic Light-Emitting Diodes - OLEDs)
The photoluminescent properties of bipyrrole-based molecules are central to their use in optoelectronic devices like OLEDs. researchgate.net Planar 2,2'-bipyrrole structures are known to exhibit blue fluorescence. researchgate.net The electronic and photophysical properties of these materials can be finely tuned by extending the π-conjugation or by introducing different functional groups, which alters the HOMO-LUMO energy gap. researchgate.netnih.gov
While direct application of the parent carbaldehyde is uncommon, its derivatives are used to construct more complex systems for OLEDs. For example, multifunctional materials based on a single structural motif can be used as fluorescent emitters and as host materials within the emissive layer of an OLED. researchgate.net Derivatives of related π-conjugated heterocyclic systems, such as thienothiophenes, show that the introduction of different electron-acceptor groups can systematically modulate energy levels and emissive properties, a strategy applicable to bipyrrole systems. mdpi.com The development of conjugated polymers incorporating pyrrole units has led to materials with strong fluorescence, making them suitable for use as the active layer in light-emitting devices. kennesaw.edunih.gov
Precursors for π-Conjugated Systems and Electrically Conducting Polymers
This compound is an ideal starting point for building larger π-conjugated systems and electrically conducting polymers. chem960.com Polypyrrole (PPy) is one of the most studied conducting polymers, and its derivatives are synthesized to improve properties like processability and to introduce new functionalities. mdpi.com The synthesis of these polymers can be achieved through methods like chemical oxidation polymerization, using oxidants such as ammonium (B1175870) persulfate or iron(III) chloride, or through electrochemical polymerization. mdpi.com
The bipyrrole unit can be incorporated into polymer backbones to create materials with tailored electronic properties. kennesaw.edu For example, conjugated polymers based on dihydropyrrolo[3,2-b]pyrrole, a related isomer, demonstrate facile optical tunability by changing the comonomers used during polymerization. kennesaw.edu Pyrrole-based conjugated microporous polymers (CMPs) have also been developed, which combine robust, porous architectures with extended π-conjugation, making them useful in applications like heterogeneous catalysis and light harvesting. frontiersin.org These materials exhibit broad absorption spectra, indicating their potential for various electronic applications. frontiersin.org
Design of Novel Functional Materials with Tunable Properties
A key advantage of using this compound derivatives is the ability to design functional materials with precisely tuned properties. The molecular structure can be systematically modified to control the final material's characteristics.
Methods for Tuning Material Properties:
Substituent Effects: Introducing different alkyl, halo, or aryloxy groups onto the bipyrrole rings allows for the fine-tuning of electronic properties and solubility. nih.govnih.gov Facile synthetic routes have been developed to prepare a range of these substituted bipyrrole carboxaldehydes. nih.govnih.gov
Copolymerization: Creating copolymers by polymerizing bipyrrole-based monomers with different electron-rich or electron-deficient comonomers provides a powerful method to tune the optoelectronic properties, such as the absorbance and fluorescence spectra, of the resulting polymer. kennesaw.edu
Metal Chelation: As discussed in section 5.1.1, the coordination of metal ions to bipyrrole-derived ligands can dramatically alter the photophysical and electrochemical properties of the system, offering a route to create stimuli-responsive materials, such as "turn-on" fluorescent sensors. nih.gov
π-System Extension: Extending the π-conjugation of the bipyrrole core, for example by creating divinylbipyrrole derivatives, can shift the photoluminescence to longer wavelengths and achieve high quantum efficiencies, although this can sometimes negatively impact solubility. researchgate.net
This high degree of tunability makes bipyrrole-based materials attractive for a wide array of advanced applications, from sensors and catalysts to components in organic electronic devices. kennesaw.edunih.govfrontiersin.org
Catalysis Research
The unique structural features of 1H,1'H-[2,2'-bipyrrole]-carbaldehyde derivatives make them valuable precursors for the synthesis of complex ligands used in various catalytic applications. The bipyrrole core provides a robust and electronically tunable platform, while the aldehyde group serves as a versatile handle for further functionalization.
Utilization as Ligands in Homogeneous and Heterogeneous Catalysis
While direct use of this compound as a standalone ligand is not extensively documented, its true value lies in its role as a key building block for more complex catalytic structures. The aldehyde functionality allows for its transformation into elaborate ligands, such as Schiff bases or larger macrocyclic systems like porphyrins, which are then employed in catalysis. acs.orgnih.gov
Homogeneous Catalysis: In homogeneous catalysis, where the catalyst is in the same phase as the reactants, derivatives of bipyrrole carbaldehyde are instrumental. iitm.ac.in For instance, the synthesis of porphyrin-like structures, which are excellent ligands for various metal ions, can originate from bipyrrole aldehyde precursors. acs.orgnih.gov These resulting metalloporphyrins are known to catalyze a wide range of organic transformations. The synthesis of such complex ligands often involves multiple steps, including Vilsmeier formylation and subsequent cyclization reactions, highlighting the bipyrrole carbaldehyde as a critical intermediate. nih.govpdx.edu Furthermore, the development of metal complex catalysts often relies on ligands that create a specific steric and electronic environment around the metal center, a role that bipyrrole-derived structures are well-suited to fill. mdpi.com
Heterogeneous Catalysis: In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, the focus is often on creating stable, recoverable, and reusable catalytic systems. nih.govrsc.org Bipyrrole carbaldehyde derivatives can be used to synthesize ligands that are then immobilized on solid supports. ethz.ch For example, ligands can be incorporated into Metal-Organic Frameworks (MOFs), creating bifunctional catalysts with well-defined active sites. nih.gov The synthesis of ligands for such applications may involve Suzuki cross-coupling reactions to build the bipyrrole core, followed by functionalization. nih.gov The resulting materials can act as robust heterogeneous catalysts for reactions like oxidations. rsc.org
Incorporation into Bio-Inspired Catalytic Systems
The development of catalytic systems that mimic the high efficiency and selectivity of natural enzymes is a significant area of research. nih.govresearchgate.net 1H,1'H-[2,2'-bipyrrole]-carbaldehyde and its derivatives are central to this field, particularly in mimicking the biosynthesis of complex natural products.
The biosynthesis of prodiginine natural products, for example, involves an enzyme-catalyzed condensation of a bipyrrole aldehyde with a monopyrrole. rsc.org Synthetic chemists emulate this process by using 1H,1'H-[2,2'-bipyrrole]-carbaldehyde derivatives as precursors to create libraries of "unnatural" prodigiosin (B1679158) analogs through acid-catalyzed condensation reactions. rsc.org This approach is a form of biomimetic synthesis, where a synthetic protocol is designed to imitate a natural biosynthetic pathway.
Furthermore, the bipyrrole structure is a component of more complex bio-inspired catalysts. Porphyrin derivatives, which can be synthesized from bipyrrole precursors, are used to create artificial light-harvesting systems and synthetic receptors that mimic biological functions. acs.orgnih.gov These bio-inspired materials often feature a metal center held within a ligand scaffold, mirroring the active sites of metalloenzymes. researchgate.net
Bio-Inspired Chemistry and Exploration of Biological Interactions
The structural similarity of the 1H,1'H-[2,2'-bipyrrole]-carbaldehyde core to key biosynthetic intermediates makes it an invaluable scaffold in medicinal chemistry and chemical biology. It serves as the starting point for creating analogs of complex natural products and for designing molecules that can interact specifically with biological targets.
Chemical Scaffolds for Natural Product Analogs (e.g., Prodigiosins, Tambjamines)
One of the most significant applications of 1H,1'H-[2,2'-bipyrrole]-carbaldehyde derivatives is their use as a foundational building block for the synthesis of prodigiosins and tambjamines. researchgate.net Specifically, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a derivative, is a common intermediate in the biosynthesis of both classes of compounds. acs.orgchim.it
Prodigiosins: These are tripyrrolic red pigments. Their synthesis involves the condensation of a bipyrrole aldehyde like MBC with a substituted monopyrrole, such as 2-methyl-3-amylpyrrole (MAP). acs.org Synthetic routes have been developed to produce a wide array of B-ring functionalized prodiginines by reacting various substituted 2,2'-bipyrrole-5-carboxaldehydes with alkylpyrroles. nih.gov
Tambjamines: These alkaloids consist of a bipyrrole core connected to an amine. They are synthesized via a Schiff-base type condensation between a bipyrrole aldehyde (like MBC) and various amines. chim.it This straightforward synthetic strategy has enabled the creation of large libraries of tambjamine analogs with diverse substitutions for structure-activity relationship studies. nih.govnih.gov
The table below showcases examples of 1H,1'H-[2,2'-bipyrrole]-carbaldehyde derivatives used as precursors for these natural product analogs.
| Precursor Compound | Synthetic Method | Target Analog Class | Reference |
| 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) | Acid-catalyzed condensation with alkylpyrroles | Prodigiosins | acs.orgnih.gov |
| 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) | Schiff-base condensation with alkylamines | Tambjamines | nih.govchim.it |
| 3,4-dialkyl-2,2'-bipyrrole-5-carboxaldehydes | Acid-catalyzed condensation | B-ring functionalized Prodigiosins | nih.gov |
| 4-aryloxy-2,2'-bipyrrole-5-carboxaldehydes | Schiff-base condensation with cycloalkylamines | B-ring functionalized Tambjamines | nih.gov |
| 3-halo-4-alkyl-2,2'-bipyrrole-5-carboxaldehydes | Acid-catalyzed condensation | B-ring functionalized Prodigiosins | researchgate.net |
Design of Ligands for Specific Biomolecular Interactions (e.g., enzymes, receptors)
The bipyrrole scaffold derived from 1H,1'H-[2,2'-bipyrrole]-carbaldehyde is a privileged structure for designing ligands that target specific biomolecules like enzymes and receptors. nih.gov The ability to systematically modify the bipyrrole core and the appended functionalities allows for the fine-tuning of binding affinity and selectivity.
Researchers have synthesized libraries of tambjamine and prodigiosin analogs to explore their interactions with various biological targets. researchgate.netresearchgate.net For example, tambjamine analogs have been designed to act as anion transporters across lipid membranes, a function dependent on the ion-coordinating ability of the bipyrrole core. chim.itresearchgate.net Modifications to the bipyrrole ring system and the terminal amine have been shown to significantly impact this transport activity.
Similarly, prodigiosin analogs have been investigated for their ability to induce apoptosis by interacting with proteins like Bcl-2 or by cleaving DNA. escholarship.org The design of these molecules often involves creating derivatives with altered lipophilicity or hydrogen bonding capabilities to improve their pharmacokinetic and pharmacodynamic profiles. researchgate.net
Pre-clinical Evaluation of Structure-Activity Relationships for Specific Biological Activities (e.g., antimicrobial, anticancer)
A vast body of research is dedicated to the preclinical evaluation of prodigiosin and tambjamine analogs synthesized from bipyrrole carbaldehyde precursors. These studies aim to establish clear structure-activity relationships (SAR) to guide the development of new therapeutic agents. nih.gov
These compounds have demonstrated a wide range of biological activities, including:
Antimicrobial: Tambjamine analogs have shown strong activity against fungi like Malassezia furfur. nih.govanu.edu.au
Anticancer: Both prodigiosin and tambjamine derivatives exhibit cytotoxic effects against various human cancer cell lines. rsc.orgresearchgate.netnih.gov Unnatural analogs of Tambjamine K, for instance, have shown potent anti-proliferative activity against breast and colon cancer cells. researchgate.net
Antiparasitic: Derivatives of both families have been extensively studied for their antimalarial activity against Plasmodium falciparum and antileishmanial activity against Leishmania mexicana and Leishmania donovani. nih.govpdx.edunih.govresearchgate.net
The SAR studies have revealed key structural features necessary for activity. For prodigiosins, a terminal non-alkylated A-ring and specific substitutions on the C-ring are often crucial for potent antimalarial activity. nih.gov For tambjamines, replacing the C-ring pyrrole of prodigiosins with an alkylamine can retain or even enhance potency, and substitutions on the B-ring are well-tolerated. nih.govresearchgate.net
The following table summarizes some of the reported biological activities of these derivatives.
| Compound Class | Derivative Type | Biological Activity | Target/Model | Key Finding | Reference |
| Tambjamines | Synthetic analogs | Antimicrobial (Antifungal) | Malassezia furfur | Stronger activity than Amphotericin B | nih.gov |
| Tambjamines | Unnatural analogs of Tambjamine K | Anticancer (Cytotoxic) | HCT-116 (colon), MB-231 (breast) cell lines | Analogs were more potent than the natural product. | researchgate.net |
| Prodiginines | B-ring functionalized analogs | Antimalarial | Plasmodium falciparum | B-ring modifications are well-tolerated for activity. | nih.gov |
| Tambjamines | Library of synthetic analogs | Antileishmanial | Leishmania mexicana (in vivo) | Showed partial efficacy in controlling disease via oral administration. | nih.gov |
| Prodiginines | Synthetic analogs | Anticancer (Apoptosis-inducing) | Cancer cell lines | Activity linked to Bcl-2 inhibition and DNA cleavage. | escholarship.org |
| Tambjamines | Synthetic analogs | Cytotoxic | Human cancer and normal cell lines | Showed considerable but non-selective antiproliferative activity. | nih.govanu.edu.au |
Studies on Biological Process Modulation (e.g., strobilation inhibition)
Derivatives of 1H,1'H-[2,2'-Bipyrrole]-carbaldehyde have emerged as significant modulators of complex biological processes, with noteworthy research focusing on the inhibition of strobilation in marine life. Strobilation is a crucial asexual reproduction method for certain jellyfish, where a sessile polyp transforms into multiple free-swimming ephyrae. The ability to influence this process highlights the potential of bipyrrole compounds in developmental biology and ecological research.
A key study in this area identified a specific derivative, 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC), as a potent inhibitor of strobilation in the moon jellyfish, Aurelia coerulea. researchgate.netfrontiersin.org This compound was isolated from the culture extracts of the bacterium Streptomyces albus strain HUT6047. researchgate.netfrontiersin.org Researchers observed that the application of MBC effectively arrested the strobilation process without causing cytotoxicity. researchgate.netfrontiersin.org
The inhibitory effect was dose-dependent, with synthetic MBC demonstrating a minimum effective concentration of 6.3 µM. researchgate.netfrontiersin.org A remarkable finding from this research was the development of abnormal tentacle-like structures on the strobilae following treatment with MBC. researchgate.netfrontiersin.org This suggests that the compound specifically interferes with the morphogenetic pathways that govern the transformation from polyp to ephyra.
Interestingly, this research represents the first documented instance of a biological activity for 4-methoxy-2,2′-bipyrrole-5-carbaldehyde. researchgate.netfrontiersin.org The compound is recognized as a biosynthetic intermediate in the production of other well-known bipyrrole-containing natural products, such as prodigiosins and tambjamines. researchgate.netresearchgate.netresearchgate.net However, a comparative assay revealed that undecylprodigiosin, a prodigiosin derivative, did not affect the strobilation of A. coerulea. frontiersin.org This indicates that the strobilation-inhibiting activity is likely specific to the core bipyrrole structure of MBC rather than its more complex derivatives. frontiersin.org
The detailed findings from the study on 4-methoxy-2,2′-bipyrrole-5-carbaldehyde and its effect on Aurelia coerulea strobilation are summarized in the table below.
| Parameter | Observation |
| Compound | 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) |
| Source | Streptomyces albus HUT6047 |
| Target Organism | Aurelia coerulea (moon jellyfish) |
| Biological Process | Strobilation (polyp-to-jellyfish transition) |
| Primary Effect | Arrest of strobilation |
| Secondary Effect | Generation of abnormal tentacle-like structures |
| Minimum Activity | 6.3 µM |
| Cytotoxicity | Not observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
